
Tert-butyl (4-bromopyridin-3-YL)methylcarbamate
Overview
Description
Tert-butyl (4-bromopyridin-3-YL)methylcarbamate: is an organic compound with the molecular formula C11H15BrN2O2 . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 4-position of the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (4-bromopyridin-3-YL)methylcarbamate typically involves the reaction of 4-bromopyridine-3-methanol with tert-butyl isocyanate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Tert-butyl (4-bromopyridin-3-YL)methylcarbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyridine ring can be oxidized under certain conditions to form N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce pyridine N-oxides.
- Reduction reactions can yield dehalogenated or hydrogenated pyridine derivatives .
Scientific Research Applications
Chemistry: Tert-butyl (4-bromopyridin-3-YL)methylcarbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: The compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of Tert-butyl (4-bromopyridin-3-YL)methylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The bromine atom and the carbamate group play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Tert-butyl (3-bromopyridin-4-yl)methylcarbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (5-bromopyridin-3-yl)methylcarbamate
Comparison: Tert-butyl (4-bromopyridin-3-YL)methylcarbamate is unique due to the position of the bromine atom on the pyridine ring, which can significantly affect its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where positional isomerism plays a critical role .
Biological Activity
Tert-butyl (4-bromopyridin-3-YL)methylcarbamate is an organic compound with the molecular formula . This compound is a derivative of pyridine, featuring a bromine atom at the 4-position of the pyridine ring. It has garnered attention in medicinal chemistry and biological research due to its potential as a precursor for synthesizing bioactive molecules that can modulate various biological pathways.
Overview of Biological Activity
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of complex organic molecules, particularly in drug development. Its structure allows it to interact with specific biological targets, including enzymes and receptors, which can lead to therapeutic effects.
The mechanism of action for this compound varies based on its application. It is believed to exert its effects by binding to and inhibiting specific enzymes or receptors involved in disease processes. The presence of the bromine atom and the carbamate group are crucial for its interaction with molecular targets, influencing both binding affinity and specificity.
Synthesis and Applications
This compound is synthesized through the reaction of 4-bromopyridine-3-methanol with tert-butyl isocyanate under basic conditions. This synthetic route is essential for producing compounds with significant biological activity.
In various studies, this compound has been utilized to explore its potential therapeutic applications:
- Medicinal Chemistry : It serves as a building block for drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.
- Biological Research : The compound has been employed in studies investigating the interactions between pyridine derivatives and biological targets, highlighting its utility in understanding biochemical pathways.
Case Studies
- Anticancer Activity : In a study focusing on pyridine derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that modifications to the compound could enhance its potency against specific tumors .
- Enzyme Inhibition : Another research effort demonstrated that this compound could inhibit certain enzymes associated with metabolic pathways, suggesting potential applications in metabolic disorders .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl N-[(4-bromopyridin-3-yl)methyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-6-13-5-4-9(8)12/h4-6H,7H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHRGDLAHMPPOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CN=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193536 | |
Record name | 1,1-Dimethylethyl N-[(4-bromo-3-pyridinyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060812-91-0 | |
Record name | 1,1-Dimethylethyl N-[(4-bromo-3-pyridinyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060812-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(4-bromo-3-pyridinyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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